molecular formula C4H5NOS B1600053 2-(Methylthio)oxazole CAS No. 201017-90-5

2-(Methylthio)oxazole

Cat. No.: B1600053
CAS No.: 201017-90-5
M. Wt: 115.16 g/mol
InChI Key: XVLXLLHKDRNMGK-UHFFFAOYSA-N
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Description

2-(Methylthio)oxazole is a heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms, with a methylthio group attached at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)oxazole can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of thioamides with α-haloketones in the presence of a base can yield this compound

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the employment of green chemistry principles, such as the use of non-toxic solvents and catalysts, is increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents, and bases are frequently employed.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted oxazoles depending on the reagents used.

Scientific Research Applications

2-(Methylthio)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-(Methylthio)oxazole can be compared with other oxazole derivatives, such as:

    2-Methylthio-1,3-oxazole: Similar in structure but with different substitution patterns.

    2-Phenyl-1,3-oxazole: Contains a phenyl group instead of a methylthio group, leading to different chemical and biological properties.

    2-Amino-1,3-oxazole: Features an amino group, which significantly alters its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

2-methylsulfanyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c1-7-4-5-2-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLXLLHKDRNMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448675
Record name Oxazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201017-90-5
Record name Oxazole, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
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2-(Methylthio)oxazole
Reactant of Route 6
2-(Methylthio)oxazole

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